molecular formula C12H13BrO2 B1379805 (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one CAS No. 1393444-15-9

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

Cat. No. B1379805
CAS RN: 1393444-15-9
M. Wt: 269.13 g/mol
InChI Key: CIZZFFZWNQBQGJ-SNAWJCMRSA-N
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Description

“(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one” is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It is also known by the IUPAC name (E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one .

Physical and Chemical Properties This compound has a complexity of 238 and a covalently-bonded unit count of 1 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 0 . The compound has a rotatable bond count of 4 and a topological polar surface area of 26.3Ų . Its XLogP3 is 3.1 .

Scientific Research Applications

  • Chemical Reactions and Derivatives:

    • Zhao et al. (2010) investigated the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, discussing its reactivity in terms of substituted groups (Zhao, Song, Jiang, Xu, & Zhu, 2010).
    • Quoc et al. (2019) synthesized and characterized four 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene derivatives, including derivatives of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (Quoc et al., 2019).
  • Synthesis and Characterization:

    • Zhang et al. (2014) developed a facile synthesis method for enantiomerically pure diarylethanes starting from a similar bromo-ethoxyphenyl compound (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
    • Li et al. (2007) isolated natural bromophenols, including a compound structurally related to (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, from marine red algae and studied their antioxidant activities (Li, Li, Ji, & Wang, 2007).
  • Optical and Electronic Properties:

    • Singh et al. (2000) explored the fluorescence properties of diarylbutadienes, a class of compounds related to (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, in various media (Singh & Kanvah, 2000).
    • Singh et al. (2019) investigated the structure-property features of a chalcone derivative for potential applications in nonlinear optical devices (Singh, Kumar, Reena, Gupta, Patil, Prabhu, & Garde, 2019).
  • Molecular Interactions and Biological Activity:

    • Gorbunova et al. (1993) studied the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles, providing insight into the chemical behavior of compounds like (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (Gorbunova, Gerus, & Kukhar, 1993).
    • Bayrak et al. (2017) synthesized novel 4-phenylbutenone derivatives, including compounds structurally related to (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, and evaluated their inhibitory effects on various enzymes (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

properties

IUPAC Name

(E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-15-12-7-6-10(8-11(12)13)5-4-9(2)14/h4-8H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZZFFZWNQBQGJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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